N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has gained attention due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like n-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide, may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
It’s known that molecules containing a thiazole ring can behave unpredictably when they enter physiological systems, potentially resetting the system differently . This could involve various types of reactions, including donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole-containing compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
A study on similar compounds suggests that they presented satisfactory drug-like characteristics and adme properties .
Result of Action
Given the diverse biological activities of thiazole-containing compounds, it’s plausible that this compound could have a range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide has been found to interact with various enzymes and proteins . For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) and concurrently upregulate IL-10 expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to inhibit AChE by binding to its active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways . Specific information on the enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, is currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . Specific information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the phenoxybenzamide moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenyl isothiocyanate with 2-aminophenol can yield the thiazole ring, which is then further reacted with phenoxybenzoyl chloride to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide: Known for its anticonvulsant properties.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
Uniqueness
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide stands out due to its unique combination of the thiazole ring and phenoxybenzamide moiety, which imparts specific biological activities and chemical properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-27-17-13-11-16(12-14-17)20-15-29-23(24-20)25-22(26)19-9-5-6-10-21(19)28-18-7-3-2-4-8-18/h2-15H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKWWPIODUJQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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